Cas no 827-36-1 (2-(dimethylamino)-2-phenylacetonitrile)

2-(dimethylamino)-2-phenylacetonitrile structure
827-36-1 structure
Product Name:2-(dimethylamino)-2-phenylacetonitrile
CAS No:827-36-1
MF:C10H12N2
MW:160.215682029724
MDL:MFCD00013810
CID:83113
PubChem ID:13227
Update Time:2024-10-27

2-(dimethylamino)-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • a-(Dimethylamino)phenylacetonitrile
    • alpha-(N,N-Dimethylamino)phenylacetonitrile
    • 2-(dimethylamino)-2-phenylacetonitrile
    • 2-(Dimethylamino)-2-phenyl-acetonitrile
    • A-(DIMETHYLAMINO)PHENYLACETONITRILE ---CLEAR LIQUID---
    • Dimethylamino-phenyl-acetonitril
    • dimethylamino-phenyl-acetonitrile
    • N,N-Dimethyl-2-phenylglycinonitrile
    • Acetonitrile, (dimethylamino)phenyl- (8CI)
    • Glycinonitrile, N,N-dimethyl-2-phenyl- (6CI, 7CI)
    • α-(Dimethylamino)benzeneacetonitrile (ACI)
    • 2-(N,N-Dimethylamino)-2-phenylacetonitrile
    • NSC 37416
    • α-(Dimethylamino)phenylacetonitrile
    • .alpha.-(Dimethylamino)phenylacetonitrile
    • MFCD00013810
    • Benzeneacetonitrile, alpha-(dimethylamino)-
    • AKOS002364198
    • A-dimethylaminophenylacetonitrile
    • Benzeneacetonitrile, .alpha.-(dimethylamino)-
    • InChI=1/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H
    • (dimethylamino)(phenyl)acetonitrile
    • alpha-(Dimethylamino)benzeneacetonitrile
    • SCHEMBL3447644
    • A-N,N-Dimethylaminophenylacetonitrile
    • Acetonitrile, 2-(dimethylamino)-2-phenyl-
    • .alpha.,N,N-Dimethylaminophenylacetonitrile
    • CS-0204528
    • CS-10042
    • PAGHXXKYFBGJEH-UHFFFAOYSA-N
    • DTXSID601290345
    • 827-36-1
    • 4-14-00-01321 (Beilstein Handbook Reference)
    • F3284-8073
    • BRN 2089853
    • alpha-N,N-Dimethylaminophenylacetonitrile, 97%
    • MB00227
    • alpha-(Dimethylamino)phenylacetonitrile
    • AKOS016045670
    • NSC-37416
    • A-DIMETHYLAMINOPHENYLACETONITRILE 95%
    • phenyl(dimethylamino)-acetonitrile
    • alpha-DIMETHYLAMINOPHENYLACETONITRILE
    • WLN: NCYR&N1&1
    • EN300-235647
    • alpha-Dimethylaminophenyl acetonitrile
    • NSC37416
    • FT-0621694
    • ACETONITRILE, (DIMETHYLAMINO)PHENYL-
    • alpha -N,N-Dimethylaminophenylacetonitrile
    • DB-056653
    • alpha-N,N-Dimethylaminophenylacetonitrile
    • I+/--(Dimethylamino)benzeneacetonitrile
    • MDL: MFCD00013810
    • Inchi: 1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3
    • InChI Key: PAGHXXKYFBGJEH-UHFFFAOYSA-N
    • SMILES: N#CC(N(C)C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 160.10000
  • Monoisotopic Mass: 160.100048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.997 g/mL at 25 °C(lit.)
  • Boiling Point: 88-90 °C(lit.)
  • Flash Point: 219 °F
  • Refractive Index: n20/D 1.5145(lit.)
  • PSA: 27.03000
  • LogP: 1.81288
  • Solubility: Not determined

2-(dimethylamino)-2-phenylacetonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN3276
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:AL9625000
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R36/37/38

2-(dimethylamino)-2-phenylacetonitrile Pricemore >>

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2-(dimethylamino)-2-phenylacetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ;  1 min, rt
1.2 15 - 20 min, rt
Reference
Superparamagnetic iron oxide as an efficient catalyst for the one-pot, solvent-free synthesis of α-aminonitriles
Mojtahedi, Mohammad M.; et al, Tetrahedron Letters, 2009, 50(20), 2322-2325

Production Method 2

Reaction Conditions
Reference
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bisulfite Solvents: Water
Reference
α-(N,N-Dimethylamino)phenylacetonitrile
Taylor, Harold M.; et al, Organic Syntheses, 1963, 43, 25-7

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, < 30 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; et al, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2247996-79-6 (surface reaction product with silica; complex with Cu) Solvents: Acetonitrile ;  80 °C
1.2 180 min, 80 °C
Reference
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

Production Method 6

Reaction Conditions
1.1 180 min, 80 °C
Reference
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium cyanide ,  Sodium bisulfite
Reference
Synthesis of 2-(aminomethyl)pyridines from amino nitriles and acetylene
Ivanov, A. P.; et al, Zhurnal Organicheskoi Khimii, 1989, 25(3), 629-33

Production Method 8

Reaction Conditions
1.1 Reagents: Azanyl P,P-diphenylphosphinate Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 9

Reaction Conditions
1.1 Reagents: Ethane, 1,1′-oxybis-, compd. with magnesium bromide (MgBr) (1:?) ;  5 min, rt
1.2 -
Reference
One-pot, solvent-free synthesis of α-amino nitriles under catalysis by magnesium bromide ethyl etherate
Mojtahedi, Mohammad M.; et al, Canadian Journal of Chemistry, 2006, 84(3), 429-432

Production Method 10

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium perchlorate ;  15 min, rt
1.2 10 - 15 min, rt
Reference
Environmentally friendly room temperature strecker reaction: one-pot synthesis of α-aminonitriles in ionic liquid
Mojtahedi, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 93-97

Production Method 11

Reaction Conditions
1.1 Catalysts: Carbonylchlorobis(triphenylphosphine)iridium Solvents: Toluene ;  5 min, rt
1.2 Reagents: Tetramethyldisiloxane ;  5 min, rt
1.3 30 min, rt
Reference
Iridium-Catalyzed Reductive Strecker Reaction for Late-Stage Amide and Lactam Cyanation
Fuentes de Arriba, Angel L.; et al, Angewandte Chemie, 2017, 56(13), 3655-3659

Production Method 12

Reaction Conditions
1.1 Solvents: 1-Butanol ;  10 min, 70 - 150 psi, 200 °C
Reference
The decarboxylative Strecker reaction
Das, Deepankar; et al, Organic Letters, 2011, 13(24), 6584-6587

Production Method 13

Reaction Conditions
1.1 Catalysts: Sodium cyanide
Reference
Oxidative decyanation of dialkylamino-phenylacetonitriles: a new, direct synthesis of N,N-dialkylbenzamides from benzaldehydes
Yuste, Francisco; et al, Synthesis, 1983, (2), 109-10

Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium bisulfite Solvents: Water
1.2 -
1.3 -
Reference
An efficient synthesis of 3-substituted pyrazoles by reaction of γ,γ-diethoxy-α-dimethylaminonitriles (masked β-oxoaldehyde equivalents) with hydrazine dihydrochloride
Takahashi, Kazumasa; et al, Synthesis, 1985, 690, 690-1

Production Method 17

Reaction Conditions
1.1 Catalysts: Cadmium sulfide Solvents: Acetonitrile
Reference
Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide
DiMeglio, John L.; et al, Chemistry of Materials, 2017, 29(17), 7579-7586

Production Method 18

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2247996-79-6 (surface reaction product with silica; complex with Cu) Solvents: Acetonitrile ;  80 °C
2.1 180 min, 80 °C
Reference
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

Production Method 19

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Cyclohexane ;  5 h, reflux
2.1 Solvents: Methanol ;  1 h, < 30 °C; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; et al, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Acetonitrile ;  4 h, 1 atm, 80 °C
Reference
A Widely Applicable Regioselective Aerobic α-Cyanation of Tertiary Amines Heterogeneously Catalyzed by Manganese Oxides
Yamaguchi, Kazuya; et al, ChemCatChem, 2013, 5(10), 2835-2838

Production Method 21

Reaction Conditions
1.1 Reagents: (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane
1.2 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane
1.4 Reagents: Methyllithium
Reference
A new method of α-functionalization for tertiary amines by nucleophilic substitution of α-siloxy amines
Tokitoh, Norihiro; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 735-40

2-(dimethylamino)-2-phenylacetonitrile Raw materials

2-(dimethylamino)-2-phenylacetonitrile Preparation Products

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